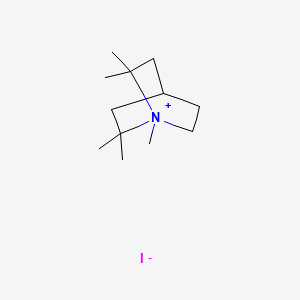

1,2,2,6,6-pentamethylquinicludinium iodide

描述

Overview of Quaternary Ammonium (B1175870) Compounds in Chemical Biology Research

Quaternary ammonium compounds (QACs) are a broad class of organic salts characterized by a positively charged nitrogen atom bonded to four organic groups. rlsnet.runih.gov This permanent positive charge is a defining feature that imparts many of their chemical and biological properties. rlsnet.ru QACs are extensively utilized in various research and industrial applications, including as antimicrobial agents, surfactants, and phase-transfer catalysts. rlsnet.runih.govfiveable.me Their efficacy in different applications often depends on achieving a balance between hydrophilicity and lipophilicity, which can be tuned by modifying the organic substituents on the nitrogen atom. rlsnet.ru

QACs can be classified based on the nature of the organic groups attached to the quaternary nitrogen. labinsights.nl A common classification divides them into groups such as alkyltrimethylammonium compounds, dialkyldimethylammonium compounds, and benzylalkyldimethylammonium compounds. labinsights.nl Another classification categorizes them into "generations," where mixtures of different QACs can offer enhanced properties. labinsights.nl

Within the vast family of QACs, those with cyclic or bicyclic structures, such as the quinuclidinium scaffold, represent a subclass of significant academic interest due to their rigid and well-defined three-dimensional structures.

The quinuclidine (B89598) moiety, a bicyclic amine with the formula HC(C₂H₄)₃N, has long been a subject of chemical research. wikipedia.org It is a structural component of various natural products, such as quinine. wikipedia.org The quaternization of the nitrogen atom in the quinuclidine skeleton leads to quinuclidinium salts.

Historically, certain quaternary ammonium compounds, including those with structures related to quinuclidinium, were investigated for their ability to block autonomic ganglia. rlsnet.ru 1,2,2,6,6-Pentamethylquinuclidinium iodide, or Imechine, emerged from this line of inquiry as a short-acting ganglion-blocking agent. bigenc.ru These agents were explored for their potential to induce controlled hypotension, a technique used in some surgical procedures to minimize bleeding. bigenc.ru

Research Trajectories for Complex Iodide Salts in Chemical Sciences

Complex iodide salts, particularly those with organic cations, are a subject of ongoing research in materials science and electrochemistry. The iodide anion itself has interesting redox chemistry and can participate in the formation of polyiodide species. inl.gov Research in this area includes the investigation of iodide-based molten salts for applications in batteries and the study of radiation-induced iodine chemistry in such systems. inl.gov Furthermore, iodide is a crucial component of the electrolyte in dye-sensitized solar cells, where it acts as a redox mediator. mdpi.com The stability and properties of iodized salts are also of interest in the context of public health for preventing iodine deficiency. ijsred.com

Detailed Research Findings

Research on 1,2,2,6,6-pentamethylquinuclidinium iodide has primarily focused on its pharmacological activity as a ganglion-blocking agent. It is described as a white crystalline powder with a bitter taste, which is readily soluble in water and alcohol. rlsnet.ru Its mechanism of action involves the blockade of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, which inhibits the transmission of nerve impulses from preganglionic to postganglionic fibers. rlsnet.ru This leads to a reduction in sympathetic vasoconstrictor impulses and consequent vasodilation, resulting in a decrease in blood pressure. rlsnet.ru The hypotensive effect is characterized by its short duration. rlsnet.rubigenc.ru

| Property | Value | Source |

| Chemical Name | 1,2,2,6,6-Pentamethylquinuclidinium iodide | |

| Russian Name | Имехин (Imechine) | rlsnet.ru |

| Chemical Formula | C₁₂H₂₄IN | rlsnet.ru |

| Appearance | White crystalline powder | rlsnet.ru |

| Taste | Bitter | rlsnet.ru |

| Solubility | Readily soluble in water and alcohol | rlsnet.ru |

| Pharmacological Action | Ganglion-blocking | rlsnet.rubigenc.ru |

| Duration of Action | Short-acting | bigenc.ru |

Table 1: Physicochemical and Pharmacological Properties of 1,2,2,6,6-Pentamethylquinuclidinium Iodide

Structure

3D Structure of Parent

属性

IUPAC Name |

1,2,2,6,6-pentamethyl-1-azoniabicyclo[2.2.2]octane;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N.HI/c1-11(2)8-10-6-7-13(11,5)12(3,4)9-10;/h10H,6-9H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWGKJZCFAREHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CC[N+]1(C(C2)(C)C)C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961888 | |

| Record name | 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41663-80-3 | |

| Record name | Imechine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041663803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,6,6-Pentamethylquinuclidinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2,2,6,6 Pentamethylquinicludinium Iodide

Quaternization Reactions in the Synthesis of Quinicludinium Systems

The final step in the synthesis of 1,2,2,6,6-pentamethylquinuclidinium iodide is the quaternization of the tertiary amine precursor, 1,2,2,6,6-pentamethylquinuclidine. This reaction involves the alkylation of the nitrogen atom, converting the neutral amine into a positively charged quaternary ammonium (B1175870) cation. The choice of the alkylating agent determines the counter-ion; in this case, an iodide source such as methyl iodide is used to yield the iodide salt.

Quaternization is a fundamental reaction in organic chemistry, often following SN2 kinetics. chinesechemsoc.org The reaction's success hinges on the nucleophilicity of the amine and the reactivity of the alkylating agent. For quinuclidine (B89598) derivatives, the nitrogen atom is readily accessible, making it a good nucleophile. The general reaction for the synthesis of 1,2,2,6,6-pentamethylquinuclidinium iodide from its precursor is as follows:

1,2,2,6,6-pentamethylquinuclidine + Methyl Iodide → 1,2,2,6,6-pentamethylquinuclidinium Iodide

The synthesis of main-chain chiral quaternary ammonium polymers has been successfully achieved through quaternization polymerization, highlighting the versatility of this reaction for creating complex molecular architectures. mdpi.com

Achieving high purity and yield in the synthesis of 1,2,2,6,6-pentamethylquinuclidinium iodide requires careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and stoichiometry of reactants.

Solvent Effects: The solvent plays a crucial role in quaternization reactions. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone are often preferred as they can stabilize the charged transition state of the SN2 reaction without solvating the nucleophile excessively. The nature of the solvent can strongly influence the reaction's selectivity and yield. nih.gov For instance, in the oxidative iodination of terminal alkynes, solvents like CH3CN, Et2O, THF, and DCM were found to favor the synthesis of the desired product in excellent yield and absolute selectivity. nih.gov

Temperature Kinetics: The reaction temperature directly impacts the rate of quaternization. Generally, higher temperatures accelerate the reaction. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. Therefore, an optimal temperature must be determined experimentally to ensure a reasonable reaction time while minimizing impurities. For some quaternization processes, reactions are carried out at elevated temperatures, such as 100 °C, to ensure completion. mdpi.com

Stoichiometry: The molar ratio of the 1,2,2,6,6-pentamethylquinuclidine precursor to the alkylating agent (methyl iodide) is another critical factor. A slight excess of the more volatile and easily removable methyl iodide is often used to drive the reaction to completion.

Below is a table summarizing the typical effects of various parameters on the quaternization reaction.

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Solvent | Polar Aprotic (e.g., Acetonitrile) | High | High | Stabilizes the charged transition state of the SN2 reaction. |

| Protic (e.g., Ethanol) | Moderate | Moderate | Can solvate the amine, reducing its nucleophilicity. | |

| Nonpolar (e.g., Hexane) | Low | Low | Reactants may have poor solubility, and the transition state is not stabilized. | |

| Temperature | Low (e.g., Room Temp) | Low (slow reaction) | High | Minimizes side reactions. |

| Moderate (e.g., 50-80 °C) | High | High | Optimal balance between reaction rate and prevention of degradation. | |

| High (e.g., >100 °C) | High (fast reaction) | Low | Increased potential for side reactions and product decomposition. | |

| Reagent Ratio | Equimolar | Good | Good | Stoichiometrically balanced. |

| (MeI:Amine) | Slight excess of MeI | High | High | Pushes equilibrium towards the product (Le Chatelier's principle). |

| Large excess of MeI | High | Moderate | May require more extensive purification to remove unreacted methyl iodide. |

Stereochemical control is paramount when the quinuclidine core contains chiral centers. For 1,2,2,6,6-pentamethylquinuclidinium iodide, the stereochemistry is determined by the synthesis of the 1,2,2,6,6-pentamethylquinuclidine precursor. The quaternization step itself, involving the addition of a methyl group to the nitrogen, does not typically create a new stereocenter unless the nitrogen itself becomes a stable chiral center, which is rare.

The asymmetric construction of quinuclidine derivatives has been achieved with high diastereoselectivity and enantioselectivity using methods like iridium-catalyzed allylic dearomatization reactions. chinesechemsoc.org Such catalytic asymmetric reactions are powerful tools for transforming planar aromatic compounds into highly enantio-enriched three-dimensional molecules. chinesechemsoc.org If a specific stereoisomer of 1,2,2,6,6-pentamethylquinuclidinium iodide is desired, the synthesis of the precursor must be designed to be stereoselective. Traditional methods for constructing quinuclidine scaffolds often involve SN2 or condensation reactions of piperidine derivatives, which may result in racemic mixtures unless chiral auxiliaries are used. chinesechemsoc.org

Precursor Synthesis and Functionalization Strategies for Quinicludine Derivatives

The synthesis of the precursor, 1,2,2,6,6-pentamethylquinuclidine, is a multi-step process that requires strategic functionalization of a simpler quinuclidine or piperidine-based starting material. Quinuclidine and its derivatives are valuable as catalysts and synthetic intermediates. rhhz.netbohrium.com

A plausible synthetic route could start from a commercially available quinuclidinone derivative. The synthesis would involve a series of C-C bond-forming reactions to introduce the five methyl groups at the desired positions.

Potential Synthetic Strategy:

Starting Material: A suitable starting point could be 3-quinuclidinone, which is a key intermediate in the synthesis of various therapeutically important molecules.

Methylation at C2 and C6: The α-positions to the carbonyl group (C2 and C6) can be methylated. This can be achieved through enolate chemistry. The use of a strong base like lithium diisopropylamide (LDA) followed by treatment with methyl iodide can introduce methyl groups at these positions. Repeating this process can lead to the dimethylation at both C2 and C6.

Methylation at C1 (Nitrogen): While the target is the quaternization of the final pentamethylated quinuclidine, it is important to note that direct N-methylation might occur during the C-methylation steps if the nitrogen is not protected. However, for the final quaternization, the nitrogen must be a tertiary amine. The methyl group on the nitrogen in the final product comes from the quaternization step.

Introduction of the C1-Methyl group: This is a significant challenge. A potential strategy could involve a ring-opening and re-closing sequence or starting from a different precursor that already contains the desired substitution pattern. Alternatively, advanced C-H activation strategies could be explored. mdpi.comresearchgate.net

Reduction of the Carbonyl: The ketone at the C3 position would need to be removed. This can be achieved through a Wolff-Kishner or Clemmensen reduction.

Final Quaternization: The resulting 1,2,2,6,6-pentamethylquinuclidine is then quaternized with methyl iodide as described in section 2.1.

The functionalization of the quinuclidine scaffold allows for the synthesis of a wide array of derivatives with tailored properties. researchgate.net

| Step | Reaction Type | Reagents | Purpose |

| 1 | Enolate Alkylation | LDA, Methyl Iodide | Introduction of methyl groups at C2 and C6 positions of a quinuclidinone precursor. |

| 2 | Carbonyl Reduction | Hydrazine, KOH (Wolff-Kishner) | Removal of the C3-keto group to yield the quinuclidine core. |

| 3 | C-H Functionalization | (Hypothetical) Transition Metal Catalyst | Introduction of the methyl group at the C1 bridgehead position. |

| 4 | Quaternization | Methyl Iodide | Formation of the final 1,2,2,6,6-pentamethylquinuclidinium iodide. |

Green Chemistry Approaches in 1,2,2,6,6-Pentamethylquinicludinium Iodide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com These principles can be applied to the synthesis of 1,2,2,6,6-pentamethylquinuclidinium iodide to improve its sustainability. unife.it

Use of Greener Solvents: Replacing hazardous solvents like DMF with greener alternatives such as ethyl acetate or exploring solvent-free reaction conditions can significantly reduce the environmental impact. unibo.it

Catalysis: Employing catalytic methods, especially for the C-H functionalization steps in the precursor synthesis, is a core principle of green chemistry as it reduces waste compared to stoichiometric reagents. mdpi.com Transition metal catalysis for C-H functionalization is an attractive green strategy. mdpi.comresearchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasound irradiation can accelerate reaction times and reduce energy consumption.

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product is crucial. This involves choosing reactions with high atom economy, such as addition reactions.

Renewable Feedstocks: While challenging for complex structures like quinuclidines, exploring synthetic routes that start from renewable resources is a long-term goal of green chemistry.

For the quaternization step, using a solvent-free approach or a recyclable green solvent, coupled with optimized heating, can enhance the greenness of the process. Electrochemical methods have also been shown to be a mild and green way to achieve C-H functionalization for the synthesis of related pyridinium salts. nih.gov

Scale-Up Considerations for Laboratory and Research Production

Scaling up the synthesis of 1,2,2,6,6-pentamethylquinuclidinium iodide from a laboratory scale to larger research production quantities presents several challenges.

Heat Management: Many of the reactions, particularly the methylation and quaternization steps, can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain control over the reaction temperature.

Mixing: Ensuring efficient mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and purity.

Purification: Purification methods that are straightforward on a small scale, such as column chromatography, can be cumbersome and expensive to scale up. Alternative purification methods like crystallization or distillation need to be developed and optimized for larger quantities.

Reagent Handling: Handling large quantities of potentially hazardous reagents like methyl iodide requires specialized equipment and safety protocols.

Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of intermediates and the final product, as well as potential hazards associated with the reagents and reaction conditions. An industrially viable synthesis of racemic 3-quinuclidinol has been developed under solvent-free conditions, demonstrating the feasibility of scaling up quinuclidine synthesis.

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis of 1,2,2,6,6 Pentamethylquinicludinium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 1,2,2,6,6-pentamethylquinuclidinium iodide, NMR provides unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.

High-Resolution ¹H NMR and ¹³C NMR for Methyl and Quinuclidine (B89598) Ring Protons/Carbons

The ¹H NMR spectrum of 1,2,2,6,6-pentamethylquinuclidinium iodide accounts for all 24 protons in the cation. Due to the molecule's symmetry, several protons and carbons are chemically equivalent, which simplifies the spectrum. The structure contains a quaternary nitrogen, which influences the chemical shifts of adjacent protons and carbons.

While specific experimental spectra for this compound are not widely published, predicted NMR data provides valuable insight into the expected chemical shifts.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N⁺-CH₃ | ~3.1 - 3.3 | Singlet |

| C2/C6-CH₃ (gem-dimethyl) | ~1.3 - 1.5 | Singlet |

| C3/C5/C7-H (methylene) | ~1.8 - 2.2 | Multiplet |

| C4-H (methine) | ~2.0 - 2.4 | Multiplet |

This data is predicted and should be considered illustrative. nmrdb.org

Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (δ, ppm) |

| N⁺-CH₃ | ~45 - 50 |

| C 2/C 6 (quaternary) | ~35 - 40 |

| C 2-CH₃ / C 6-CH₃ | ~25 - 30 |

| C 3/C 5/C 7 (methylene) | ~20 - 25 |

| C 4 (methine) | ~25 - 30 |

| C 1 (quaternary bridgehead) | ~65 - 70 |

This data is predicted and should be considered illustrative. nmrdb.orgnmrdb.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For 1,2,2,6,6-pentamethylquinuclidinium iodide, COSY would be expected to show correlations between the protons on the quinuclidine ring, for instance, between the C3/C5/C7 methylene (B1212753) protons and the C4 methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton and carbon chemical shifts and confirming their direct one-bond connection.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, the protons of the N⁺-CH₃ group would show a correlation to the quaternary bridgehead carbon (C1). Similarly, the methyl protons at C2 and C6 would show correlations to the quaternary C2 and C6 carbons, as well as to the adjacent C1 and C3/C7 carbons.

Solid-State NMR for Crystalline Forms and Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid, crystalline state. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can detect these interactions, providing detailed information about the local environment of each nucleus. nmrdb.org For an ionic compound like 1,2,2,6,6-pentamethylquinuclidinium iodide, ssNMR could be used to:

Characterize different crystalline forms (polymorphs), which may have distinct packing arrangements and intermolecular interactions.

Probe the proximity of the iodide anion to the different protons of the quaternary ammonium (B1175870) cation.

Study the dynamics of the methyl groups and the bicyclic cage in the solid state.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 1,2,2,6,6-pentamethylquinuclidinium iodide, electrospray ionization (ESI) would be the ideal method, as it is well-suited for pre-charged ionic compounds.

The primary ion observed would be the cation [C₁₂H₂₄N]⁺, with a calculated m/z of 182.2. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The fragmentation of the cation in tandem MS (MS/MS) experiments is predictable. researchgate.net Quaternary ammonium compounds often fragment via cleavage of the bonds alpha to the nitrogen atom. aip.org

Predicted Mass Spectrometry Fragmentation Data

| m/z | Identity | Fragmentation Pathway |

| 182.2 | [M]⁺ (C₁₂H₂₄N⁺) | Molecular Cation |

| 167.2 | [M - CH₃]⁺ | Loss of a methyl radical from one of the gem-dimethyl groups or the N-methyl group. |

| 98.1 | [C₆H₁₂N]⁺ | Cleavage of the bicyclic ring structure. |

This data is predicted and should be considered illustrative. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Analysis of Quinuclidinium Ring Vibrations and Functional Group Identification

The IR and Raman spectra of 1,2,2,6,6-pentamethylquinuclidinium iodide would be dominated by vibrations associated with the numerous C-H bonds and the carbon skeleton. oatext.com

C-H Stretching: Strong bands in the IR spectrum between 2850 and 3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

C-H Bending: Bands in the 1350-1470 cm⁻¹ region are characteristic of C-H bending (scissoring, wagging, twisting) vibrations of the alkyl groups.

Quinuclidine Ring Vibrations: The rigid bicyclic structure gives rise to a series of complex skeletal vibrations (C-C stretching, C-N stretching) throughout the fingerprint region (below 1500 cm⁻¹). These vibrations are often highly coupled. liverpool.ac.uk

Quaternary Ammonium Group: The quaternization of the nitrogen affects the C-N bond vibrations. Asymmetric deformation vibrations of quaternary amine groups can sometimes be observed. liverpool.ac.uk

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum. oatext.com The interaction between the iodide anion and the cation could also lead to subtle shifts in the vibrational frequencies compared to salts with other anions. researchgate.net

Characterization of Iodide Counterion Interactions within the Crystal Lattice or Solution

One of the most significant interactions is the formation of hydrogen bonds. In compounds containing N-H moieties, the iodide anion can act as a strong hydrogen bond acceptor, leading to the formation of tight ionic pairs. For instance, in the crystal structure of formamidinium iodide, strong N—H⋯I hydrogen bonds are the primary interaction, linking the cations and anions into zigzag-like chains. nih.gov

Furthermore, the iodide anion can engage in halogen bonding and other charge-transfer interactions. Studies on iodide interactions with electron-deficient π-systems, such as quinoid rings, have revealed the presence of π-hole interactions. nih.gov This type of interaction is characterized by the donation of electron density from the iodide (a Lewis base) to the electron-deficient π-system (a Lewis acid), specifically an n → π* type charge transfer. nih.gov The energy of such interactions can be substantial, estimated to be around -11 kcal mol⁻¹, which is comparable in strength to moderate hydrogen bonds. nih.gov This interaction is predominantly electrostatic but also has a significant dispersion component. nih.gov The analysis of electron density can reveal bond critical points between the iodide ion and atoms in the cation, confirming the presence and strength of these contacts. nih.gov

The combination of electrostatic forces, hydrogen bonds, and potential π-hole or halogen bonds creates a complex network of intermolecular forces within the crystal lattice, where the iodide anion is a key structural linchpin.

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like 1,2,2,6,6-pentamethylquinuclidinium iodide, this technique is indispensable for establishing its absolute configuration and understanding the intricate details of its crystal packing.

Single crystal X-ray diffraction (SC-XRD) provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the pentamethylquinuclidinium cation. This analysis confirms the geometry of the rigid bicyclic cage structure and the positions of the five methyl groups.

The resulting crystallographic data allows for the generation of a detailed model of the unit cell, the fundamental repeating unit of the crystal. While specific crystallographic data for 1,2,2,6,6-pentamethylquinuclidinium iodide is not publicly available, the table below illustrates the type of information obtained from an SC-XRD experiment, using data from a similar organic iodide salt, formamidinium iodide, for illustrative purposes. nih.gov

| Crystallographic Parameter | Illustrative Value (Formamidinium Iodide) |

| Chemical Formula | CH₅N₂⁺·I⁻ |

| Molecular Weight | 171.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8211 (6) |

| b (Å) | 13.776 (3) |

| c (Å) | 7.0113 (10) |

| β (°) | 98.06 (3) |

| Volume (ų) | 461.06 (14) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 2.477 |

This data is for illustrative purposes to show the output of a single crystal diffraction experiment and does not represent 1,2,2,6,6-pentamethylquinuclidinium iodide. nih.gov

The crystallographic data is paramount for analyzing the supramolecular structure, which is defined by the network of intermolecular interactions. The precise coordinates of each atom allow for the calculation of distances and angles between the iodide anion and the surrounding cations.

These analyses can identify and quantify various interactions, such as close contacts resulting from electrostatic attraction between the positively charged nitrogen of the quinuclidinium cation and the negatively charged iodide anion. nih.gov It can also reveal weaker, yet structurally significant, interactions like C-H···I hydrogen bonds and halogen bonds. In systems where π-hole interactions are possible, the perpendicular distance from the iodide to the plane of a π-system and the degree of offset can be precisely measured. nih.gov

The table below summarizes the characteristics of different types of interactions the iodide anion can participate in, as determined from crystallographic studies of related compounds. nih.gov

| Interaction Type | Description | Typical Energy |

| Ion-Pairing | Electrostatic attraction between the cation and iodide anion. | Strong |

| Hydrogen Bonding (e.g., N-H···I) | An attractive interaction between a hydrogen atom bonded to an electronegative atom and the iodide anion. | Moderate to Strong |

| π-Hole Interaction | An n → π* charge-transfer interaction between the iodide and an electron-deficient π-system. | -11 to -12 kcal mol⁻¹ |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | Variable |

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) for Chiral and Electronic Properties

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are powerful spectroscopic techniques for probing the chiral and electronic properties of molecules.

Circular Dichroism (CD) is based on the differential absorption of left and right circularly polarized light by chiral molecules. As 1,2,2,6,6-pentamethylquinuclidinium is an inherently chiral cation, CD spectroscopy would be expected to show distinct signals corresponding to its electronic transitions. The sign and magnitude of the CD spectrum provide information about the stereochemistry and conformation of the molecule in solution.

Magnetic Circular Dichroism (MCD) measures the differential absorption of left and right circularly polarized light induced by a strong magnetic field applied parallel to the light beam. wikipedia.org Unlike CD, MCD can be observed for all molecules, not just chiral ones. This technique is particularly valuable for detecting electronic transitions that are weak or forbidden in conventional absorption spectra and for determining the symmetry of ground and excited electronic states. wikipedia.org

The MCD spectrum is interpreted in terms of A, B, and C terms. C terms, which have a derivative shape, arise from the Zeeman splitting of a degenerate ground state and are characteristic of paramagnetic species. wikipedia.org A terms, which also have a derivative shape, originate from the Zeeman splitting of a degenerate excited state. B terms, which have a Gaussian shape like an absorption band, result from the magnetic field-induced mixing of electronic states. The analysis of these terms provides deep insight into the electronic structure of the molecule. wikipedia.org For a molecule like 1,2,2,6,6-pentamethylquinuclidinium iodide, MCD could be used to probe the electronic transitions associated with the iodide anion and the quinuclidinium cation, potentially revealing details about charge-transfer bands and the symmetry of the involved molecular orbitals.

Theoretical and Computational Chemistry Studies on 1,2,2,6,6 Pentamethylquinicludinium Iodide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic structure, stability, and reactivity of 1,2,2,6,6-pentamethylquinuclidinium iodide.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. For 1,2,2,6,6-pentamethylquinuclidinium iodide, DFT studies would be instrumental in determining the most stable three-dimensional arrangement of the atoms (conformational energetics) and in visualizing the distribution of electrons within the molecule (molecular orbitals).

Conformational Energetics: The rigid cage-like structure of the quinuclidinium core is substituted with five methyl groups, which can lead to various spatial arrangements with different energies. DFT calculations could predict the relative energies of these conformers, identifying the most stable, low-energy structures.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For the 1,2,2,6,6-pentamethylquinuclidinium cation, the HOMO would likely be localized on the iodide anion, while the LUMO would be associated with the cation. The energy gap between the HOMO and LUMO would provide an indication of the compound's chemical stability.

While no specific DFT data for 1,2,2,6,6-pentamethylquinuclidinium iodide has been published, studies on other quinuclidinium derivatives have utilized DFT to fine-tune material properties. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy.

Thermochemical Predictions: High-level ab initio calculations could provide precise predictions of thermochemical properties such as the heat of formation and bond dissociation energies for 1,2,2,6,6-pentamethylquinuclidinium iodide.

Spectroscopic Predictions: These methods can also be used to simulate various types of spectra, including infrared (IR) and Raman spectra. Such simulations are valuable for interpreting experimental spectroscopic data and for identifying the characteristic vibrational modes of the molecule. Research on other quinuclidinium-based materials has employed these techniques to understand their dynamic disorder and phase transitions. acs.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations would be essential for understanding the behavior of 1,2,2,6,6-pentamethylquinuclidinium iodide in different environments.

The behavior of an ionic compound like 1,2,2,6,6-pentamethylquinuclidinium iodide is highly dependent on its surroundings. MD simulations can model how the compound interacts with different solvents.

Aqueous Environment: In water, the polar water molecules would be expected to form hydration shells around the 1,2,2,6,6-pentamethylquinuclidinium cation and the iodide anion. MD simulations could reveal the structure and stability of these hydration shells.

Organic Environments: In less polar organic solvents, the solvation behavior would be different, and simulations could predict the extent of solubility and the nature of the solvent-solute interactions. Studies on similar quaternary ammonium (B1175870) salts have shown that the nature of the solvent significantly impacts the solvation structure. researchgate.netarxiv.orgnih.gov

In solution, the 1,2,2,6,6-pentamethylquinuclidinium cation and the iodide anion can exist as separate, solvated ions or as a closely associated ion pair.

Ion Pair Dynamics: MD simulations can track the movement of the cation and anion relative to each other, providing insights into the stability and lifetime of any ion pairs that form. nih.gov

Factors Influencing Ion Pairing: The extent of ion pairing is influenced by factors such as the solvent polarity and the concentration of the salt. Simulations could systematically investigate these effects. Research on other quaternary ammonium iodides has highlighted the importance of cation-anion interactions in their chemical behavior. acs.org

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While 1,2,2,6,6-pentamethylquinuclidinium iodide is not a typical drug molecule, its potential interactions with biological macromolecules could be explored using this method.

Hypothetical Receptor Binding: If a biological target for this compound were to be identified, molecular docking could be used to predict how the 1,2,2,6,6-pentamethylquinuclidinium cation might fit into a receptor's binding site. This would involve assessing the steric and electrostatic complementarity between the cation and the receptor.

Interaction Analysis: Docking studies can provide detailed information about the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. Although no docking studies have been performed on this specific compound, the methodology is well-established for a wide range of molecules. researchgate.netphyschemres.orgnih.govresearchgate.netbiointerfaceresearch.com

Prediction of Binding Modes with Theoretical Biological Targets (e.g., muscarinic receptors)

The quinuclidinium scaffold is a well-established pharmacophore that interacts with muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine and are significant targets for various therapeutic areas. researchgate.net Computational docking simulations are a primary tool used to predict the binding mode of ligands like 1,2,2,6,6-pentamethylquinuclidinium iodide within the binding pocket of mAChR subtypes (M1-M5).

Although direct computational studies on 1,2,2,6,6-pentamethylquinuclidinium iodide are not extensively documented in publicly available literature, predictions can be extrapolated from studies on structurally similar quinuclidine (B89598) derivatives. nih.gov The positively charged quaternary ammonium group is predicted to form a crucial electrostatic interaction with a conserved negatively charged aspartate residue (Asp) in the third transmembrane (TM) domain of the muscarinic receptors. This interaction is a hallmark of muscarinic antagonist binding. pharmacy180.com

A hypothetical docking simulation of 1,2,2,6,6-pentamethylquinuclidinium iodide with an M2 muscarinic receptor model could yield data such as the following:

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | Asp103, Tyr104, Trp422, Tyr426 |

| RMSD (Å) | 1.2 | - |

| Key Interactions | Ionic, Hydrophobic | Asp103, Val111, Leu425 |

Analysis of Non-Covalent Interactions (hydrogen bonding, hydrophobic, electrostatic)

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. For 1,2,2,6,6-pentamethylquinuclidinium iodide, these interactions are predicted to be primarily:

Electrostatic Interactions: As mentioned, the most significant electrostatic interaction is the salt bridge between the positively charged quaternary nitrogen of the quinuclidinium cation and the negatively charged carboxylate group of the conserved aspartate residue in the receptor. The iodide anion, while present in the solid state, is dissociated in the physiological environment and is not typically modeled as part of the binding interaction.

Hydrogen Bonding: While the 1,2,2,6,6-pentamethylquinuclidinium cation itself cannot donate hydrogen bonds, it is possible for some of its hydrogen atoms on the methyl groups or the quinuclidine ring to act as weak hydrogen bond donors to nearby oxygen or nitrogen atoms on the receptor. However, the primary role in hydrogen bonding for many muscarinic antagonists comes from other functional groups not present in this specific molecule. pharmacy180.com

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.comcollaborativedrug.com For a series of quinuclidinium derivatives, a QSAR model could be developed to predict their antagonist activity at muscarinic receptors.

Development of Computational Models for Predicted Activities (excluding clinical relevance)

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning a set of structurally related quinuclidinium compounds and calculating their steric and electrostatic fields. These fields are then used as independent variables in a partial least squares (PLS) regression to correlate them with the experimentally determined biological activity (e.g., binding affinity Ki).

For 1,2,2,6,6-pentamethylquinuclidinium iodide, its structural descriptors would be calculated and used in the developed QSAR model to predict its activity. The model would highlight which structural features are positively or negatively correlated with the desired biological effect. For instance, the bulky pentamethyl substitution might be shown to have a significant impact on the predicted activity.

A hypothetical QSAR data table for a series of quinuclidinium derivatives might look as follows:

| Compound | Substituents | Experimental pKi | Predicted pKi (QSAR Model) |

| 1 | H | 7.2 | 7.1 |

| 2 | 2-methyl | 7.5 | 7.6 |

| 3 | 2,6-dimethyl | 7.9 | 7.8 |

| ... | ... | ... | ... |

| Target | 1,2,2,6,6-pentamethyl | N/A | 8.5 (Predicted) |

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is a more recent development in QSAR that utilizes a matrix-based approach to correlate structural descriptors with biological activity. frontiersin.orgnih.gov This method can sometimes provide a more robust model and a different perspective on the structure-activity landscape.

In an S-SAR analysis of quinuclidinium derivatives, various molecular descriptors (topological, electronic, quantum-chemical) would be treated as vectors. The S-SAR method would then use these vectors to construct a model that predicts the biological activity. One of the outputs of an S-SAR study is a "spectrum" that can help in identifying the most influential structural parameters.

While no specific S-SAR studies on 1,2,2,6,6-pentamethylquinuclidinium iodide have been reported, the methodology could be applied. Spectroscopic data (e.g., from NMR or IR) could potentially be incorporated as descriptors in an S-SAR model, linking spectral features directly to biological activity. This could reveal subtle electronic or conformational effects of the pentamethyl substitution that are not captured by traditional QSAR descriptors. The goal would be to create a predictive model where the spectral characteristics of a new compound could forecast its potential biological efficacy.

Structure Activity Relationship Sar Investigations of 1,2,2,6,6 Pentamethylquinicludinium Iodide and Its Analogues Mechanistic Focus

Impact of Methylation Patterns on Quinuclidine (B89598) Ring Conformation and Putative Receptor Interactions

The quinuclidine cage is a rigid bicyclic structure that serves as a scaffold in many biologically active compounds. The methylation pattern on this ring, as seen in 1,2,2,6,6-pentamethylquinicludinium iodide, is expected to have a profound impact on its conformation and, consequently, its interaction with biological targets. The five methyl groups introduce significant steric bulk and alter the electronic distribution of the molecule.

While direct conformational analysis of this compound is not extensively documented in publicly available literature, the principles of steric hindrance and conformational restriction in substituted cyclic systems provide a framework for understanding its behavior. The presence of gem-dimethyl groups at the C2 and C6 positions would significantly restrict the flexibility of the quinuclidine ring, locking it into a more defined conformation compared to the unsubstituted parent ring. This conformational rigidity can be advantageous for receptor binding, as it reduces the entropic penalty upon binding to a receptor's active site.

Role of the Quaternary Nitrogen in Receptor Recognition and Signaling Mechanisms

The positively charged quaternary nitrogen atom is a critical feature of this compound, playing a central role in its recognition by and interaction with biological receptors. This permanent positive charge enables strong electrostatic interactions with anionic or electron-rich regions within a receptor's binding site, such as the carboxylate groups of aspartic or glutamic acid residues.

The accessibility and presentation of this quaternary nitrogen are modulated by the surrounding methyl groups. The steric shield provided by the five methyl groups in this compound can influence the strength and specificity of this ionic interaction. While potentially hindering close approach to some anionic sites, this steric bulk might also confer selectivity for receptors with appropriately spacious binding pockets that can accommodate the methylated scaffold.

Beyond initial recognition, the quaternary nitrogen is integral to the subsequent signaling cascade. Upon binding, the interaction of the quaternary ammonium (B1175870) group with the receptor can induce a conformational change in the receptor protein. This change can trigger a cascade of intracellular events, leading to a biological response. The stability of the initial ligand-receptor complex, heavily influenced by the electrostatic interaction of the quaternary nitrogen, is often a key determinant of the efficacy of the signaling process.

Influence of the Iodide Counterion on Ionic Interactions and Biological Recognition

From a mechanistic standpoint, the iodide counterion can participate in ionic interactions that may influence the local environment of the quinuclidinium cation. In solution, the degree of ion pairing between the quinuclidinium cation and the iodide anion can affect the effective charge presented by the cation for receptor binding. A more loosely associated ion pair would allow for a stronger, more directed electrostatic interaction with the receptor.

Design and Synthesis of Novel Quinicludinium Derivatives and Analogues

The systematic modification of the this compound structure is a key strategy to probe its SAR and to develop new compounds with enhanced or novel biological activities. This involves the targeted alteration of different parts of the molecule.

Investigation of N-Substituent Effects on Biological Activity

While this compound has a methyl group on the quaternary nitrogen, the synthesis of analogues with different N-substituents is a common strategy in the development of quinuclidinium-based compounds. Varying the size, shape, and electronic properties of the N-substituent can significantly impact biological activity. For instance, introducing longer alkyl chains or aromatic groups can enhance lipophilicity and potentially lead to interactions with different regions of the receptor binding site. The synthesis of such derivatives typically involves the quaternization of the corresponding tertiary amine with an appropriate alkyl or aryl halide.

| N-Substituent | Potential Impact on Biological Activity |

| Short Alkyl Chains (e.g., Ethyl, Propyl) | Modest changes in lipophilicity and steric bulk. |

| Long Alkyl Chains (e.g., Octyl, Dodecyl) | Significant increase in lipophilicity, potentially enhancing membrane interactions. |

| Aryl or Aralkyl Groups (e.g., Benzyl) | Introduction of aromatic interactions (π-π stacking) with the receptor. |

| Functionalized Substituents | Incorporation of groups capable of specific interactions (e.g., hydrogen bonding). |

Exploration of Different Counterions (e.g., bromide, chloride, tosylate) for Comparative Mechanistic Studies

| Counterion | Key Properties | Potential Influence on Mechanistic Studies |

| Chloride (Cl⁻) | Small, highly electronegative, forms tight ion pairs. | Baseline for comparison due to its common physiological presence. |

| Bromide (Br⁻) | Larger and more polarizable than chloride. | May exhibit different ion pairing and solvation properties compared to chloride. |

| Tosylate (OTs⁻) | Large, organic anion, increases lipophilicity. | Can enhance solubility in organic media and may influence membrane interactions. |

By systematically exploring these structural modifications, a more complete picture of the structure-activity relationship of this compound and its analogues can be developed, paving the way for the rational design of new molecules with tailored biological functions.

Mechanistic Investigations of Biological and Biochemical Interactions of 1,2,2,6,6 Pentamethylquinicludinium Iodide in Vitro and Theoretical

In Vitro Studies on Receptor Binding Affinities and Efficacy (e.g., muscarinic acetylcholine (B1216132) receptors)

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.govnih.gov They are classified into five subtypes (M1-M5), each with distinct signaling pathways and physiological roles. nih.govmdpi.com The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while the M2 and M4 subtypes preferentially signal through Gi/o proteins. nih.gov Due to their widespread importance, mAChRs are significant targets for drug development. nih.govmdpi.com The interaction of ligands with these receptors is often characterized using in vitro binding and functional assays.

Radioligand binding assays are a fundamental tool for characterizing receptor-ligand interactions. These assays utilize a radioactively labeled ligand to quantify the binding of a compound to its receptor. Key parameters derived from these assays include the equilibrium dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which reflects the total number of receptors in a given preparation. nih.gov

The introduction of high-affinity radiolabeled antagonists such as [3H]quinuclidinyl benzylate ([3H]QNB) and [3H]N-methylscopolamine ([3H]NMS) has been instrumental in the study of muscarinic receptors. nih.gov These tools allow for the determination of receptor density and the binding affinities of unlabeled compounds through competition assays. nih.gov

Table 1: Hypothetical Radioligand Binding Data for 1,2,2,6,6-Pentamethylquinuclidinium Iodide at Muscarinic Acetylcholine Receptor Subtypes (Note: The following data is illustrative and not based on published experimental results for 1,2,2,6,6-pentamethylquinuclidinium iodide.)

| Receptor Subtype | Test Compound | Radioligand | Ki (nM) |

|---|---|---|---|

| M1 | 1,2,2,6,6-Pentamethylquinuclidinium Iodide | [3H]Pirenzepine | Data not available |

| M2 | 1,2,2,6,6-Pentamethylquinuclidinium Iodide | [3H]AF-DX 384 | Data not available |

| M3 | 1,2,2,6,6-Pentamethylquinuclidinium Iodide | [3H]4-DAMP | Data not available |

| M4 | 1,2,2,6,6-Pentamethylquinuclidinium Iodide | [3H]Pirenzepine | Data not available |

| M5 | 1,2,2,6,6-Pentamethylquinuclidinium Iodide | [3H]4-DAMP | Data not available |

Functional assays are employed to determine whether a ligand acts as an agonist (activator) or an antagonist (inhibitor) at a receptor. These assays measure the physiological response following receptor binding, such as the production of second messengers (e.g., inositol (B14025) phosphates, cyclic AMP) or the extent of G-protein coupling. wikimedia.org The potency of a compound is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Table 2: Hypothetical Functional Assay Data for 1,2,2,6,6-Pentamethylquinuclidinium Iodide at Muscarinic Acetylcholine Receptor Subtypes (Note: The following data is illustrative and not based on published experimental results for 1,2,2,6,6-pentamethylquinuclidinium iodide.)

| Receptor Subtype | Assay Type | Test Compound | EC50/IC50 (nM) | Efficacy (%) |

|---|---|---|---|---|

| M1 | Phosphoinositide Turnover | 1,2,2,6,6-Pentamethylquinuclidinium Iodide | Data not available | Data not available |

| M2 | [35S]GTPγS Binding | 1,2,2,6,6-Pentamethylquinuclidinium Iodide | Data not available | Data not available |

| M3 | Calcium Mobilization | 1,2,2,6,6-Pentamethylquinuclidinium Iodide | Data not available | Data not available |

| M4 | cAMP Inhibition | 1,2,2,6,6-Pentamethylquinuclidinium Iodide | Data not available | Data not available |

Enzyme Interaction and Modulation Studies (e.g., acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating the synaptic signal. mdpi.com Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.

Enzyme kinetic studies are performed to elucidate the mechanism by which a compound inhibits or activates an enzyme. For inhibitors, these studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. Key parameters obtained from these studies include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, the maximum velocity (Vmax), and the inhibitor constant (Ki), which quantifies the potency of the inhibitor. Lineweaver-Burk plots are a common graphical method used to analyze enzyme kinetics and determine the type of inhibition.

Table 3: Hypothetical Kinetic Parameters for the Inhibition of Acetylcholinesterase by 1,2,2,6,6-Pentamethylquinuclidinium Iodide (Note: The following data is illustrative and not based on published experimental results for 1,2,2,6,6-pentamethylquinuclidinium iodide.)

| Parameter | Value | Method of Determination |

|---|---|---|

| Inhibition Type | Data not available | Lineweaver-Burk Plot Analysis |

| Ki | Data not available | Dixon Plot or Secondary Replots |

| IC50 | Data not available | Dose-Response Curve |

Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. wikimedia.org In the context of AChE, allosteric modulators can either enhance or reduce the catalytic efficiency of the enzyme. The study of allosteric modulation often involves detailed kinetic analyses in the presence of both the substrate and the allosteric modulator.

Ion Channel Modulation and Gating Mechanisms

Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes, playing a fundamental role in various physiological processes. The modulation of ion channel activity by chemical compounds can have significant physiological effects. In vitro electrophysiology techniques, such as patch-clamp, are the gold standard for studying the effects of compounds on ion channel gating and permeation.

Currently, there is a lack of specific published data regarding the interaction of 1,2,2,6,6-pentamethylquinuclidinium iodide with specific ion channels.

Protein-Ligand Interaction Dynamics and Thermodynamics (excluding clinical/safety)

There is no specific data available in the scientific literature regarding the protein-ligand interaction dynamics and thermodynamics of 1,2,2,6,6-pentamethylquinuclidinium iodide. Investigations into the binding affinity, kinetics, and thermodynamic profile of this compound with specific protein targets have not been published.

Theoretical studies, often employing molecular docking and molecular dynamics simulations, are crucial for predicting and understanding how a ligand like 1,2,2,6,6-pentamethylquinuclidinium iodide might interact with a protein's binding pocket. These computational methods can elucidate potential binding poses, estimate the free energy of binding (ΔG), and identify key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic contributions.

Experimental techniques like Isothermal Titration Calorimetry (ITC) would be required to determine the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS) changes, which provide insight into the forces driving the interaction. nih.gov Techniques such as Surface Plasmon Resonance (SPR) could be used to measure the kinetics of the interaction, including the association (k_on) and dissociation (k_off) rate constants.

Table 1: Hypothetical Thermodynamic Parameters for Protein-Ligand Interaction

This table is for illustrative purposes only, as no experimental data for 1,2,2,6,6-pentamethylquinuclidinium iodide exists.

| Parameter | Symbol | Hypothetical Value | Unit | Method of Determination |

| Binding Affinity | K_d | N/A | M | SPR, ITC |

| Gibbs Free Energy | ΔG | N/A | kcal/mol | ITC |

| Enthalpy Change | ΔH | N/A | kcal/mol | ITC |

| Entropy Change | ΔS | N/A | cal/mol·K | ITC |

| Association Rate | k_on | N/A | M⁻¹s⁻¹ | SPR |

| Dissociation Rate | k_off | N/A | s⁻¹ | SPR |

Chemical Reactivity and Adduct Formation with Biomolecules (non-toxicity prediction)

No published studies were found that investigate the chemical reactivity and potential for adduct formation of 1,2,2,6,6-pentamethylquinuclidinium iodide with biomolecules. The following subsections describe the theoretical basis and common experimental approaches for such investigations.

Investigation of Electrophilic or Nucleophilic Sites within the Compound

The structure of 1,2,2,6,6-pentamethylquinuclidinium iodide consists of a quaternary ammonium (B1175870) cation and an iodide anion.

Electrophilic Sites: The primary electrophilic center in the quinuclidinium cation is the positively charged nitrogen atom. However, this nitrogen is sterically hindered by the surrounding five methyl groups and the bicyclic ring structure, which would significantly reduce its accessibility for nucleophilic attack. The carbon atoms of the methyl groups and the quinuclidine (B89598) ring are generally not considered strong electrophilic sites.

Nucleophilic Sites: The compound itself does not possess strong nucleophilic sites on the quinuclidinium cation. The iodide anion (I⁻) is a known nucleophile. rsc.org In solution, the free iodide ion could potentially participate in nucleophilic reactions.

Study of Adduct Formation with Model Amino Acid Residues (e.g., Cysteine, Lysine)

There is no experimental evidence or theoretical prediction of adduct formation between 1,2,2,6,6-pentamethylquinuclidinium iodide and amino acid residues.

The potential for covalent adduct formation depends on the presence of reactive electrophilic sites on the compound and nucleophilic sites on the amino acid side chains. The primary nucleophilic amino acids in proteins are cysteine (due to its thiol group) and lysine (B10760008) (due to its primary amine group), as well as histidine and others to a lesser extent. nih.gov

Given the sterically hindered nature of the quaternary nitrogen in 1,2,2,6,6-pentamethylquinuclidinium, direct nucleophilic attack by amino acid residues like cysteine or lysine on the cation is highly unlikely. The iodide anion, while nucleophilic, would not typically form stable covalent adducts with amino acid side chains under physiological conditions.

Reactions involving reactive metabolites are a common pathway for adduct formation. However, without studies on the metabolism of 1,2,2,6,6-pentamethylquinuclidinium iodide, it is impossible to speculate on the formation of reactive intermediates that could subsequently form adducts with proteins.

Table 2: Potential Reactivity with Amino Acid Residues

This table is based on general chemical principles, as no specific data for 1,2,2,6,6-pentamethylquinuclidinium iodide is available.

| Amino Acid Residue | Nucleophilic Group | Predicted Reactivity with Cation | Predicted Reactivity with Anion (Iodide) |

| Cysteine | Thiol (-SH) | Unlikely (Steric Hindrance) | Unlikely to form stable adduct |

| Lysine | Amine (-NH₂) | Unlikely (Steric Hindrance) | Unlikely to form stable adduct |

Advanced Applications and Methodological Contributions in Chemical Research

1,2,2,6,6-Pentamethylquinicludinium Iodide as a Molecular Probe for Receptor Studies

Quinuclidine (B89598) derivatives have been instrumental as molecular probes for studying various receptors, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs). The high affinity and specificity of certain quinuclidinium compounds for these receptors make them excellent tools for receptor characterization and localization.

One of the most well-known examples is 3-quinuclidinyl benzilate (QNB), a potent muscarinic antagonist. thewednesdayreport.com Due to its very high affinity for muscarinic receptors, radiolabeled QNB has become an industry standard for use in receptor binding assays. thewednesdayreport.com This allows for the quantification and characterization of muscarinic receptors in different tissues. For instance, 3-quinuclidinyl 4-iodobenzilate, an iodinated analog of QNB, has been used as a radiotracer to study mAChRs in the corpus striatum, cerebellum, and heart. nih.gov These studies help in understanding the distribution and density of these receptors, which is crucial for elucidating their physiological roles and their involvement in disease states.

The structural rigidity of the quinuclidine core is a key feature that contributes to its utility as a molecular probe. This rigidity helps in defining the specific spatial arrangement of functional groups required for high-affinity binding to a receptor. By synthesizing and evaluating a series of quinuclidine derivatives, researchers can map the binding pockets of receptors and understand the structure-activity relationships that govern ligand-receptor interactions. For example, studies on 1,3-disubstituted indenes with a quinuclidine moiety have been conducted to develop M2-selective muscarinic receptor ligands. nih.gov

Table 1: Examples of Quinuclidine Derivatives as Receptor Probes

| Compound Name | Receptor Target | Application in Receptor Studies |

| 3-Quinuclidinyl benzilate (QNB) | Muscarinic Acetylcholine Receptors (mAChRs) | Radiolabeled ligand for receptor binding assays. thewednesdayreport.com |

| 3-Quinuclidinyl 4-iodobenzilate | Muscarinic Acetylcholine Receptors (mAChRs) | Radiotracer for in vivo imaging of receptor distribution. nih.gov |

| Alkyne-quinuclidine derivatives | M3 Muscarinic Receptor | Investigating preferential slow off-rates from the receptor. nih.gov |

Use in Advanced Drug Discovery Methodologies (excluding clinical development itself)

The quinuclidine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its presence in several FDA-approved drugs highlights its therapeutic potential. nih.gov Consequently, quinuclidine derivatives are often included in compound libraries for high-throughput screening (HTS) campaigns to identify new lead compounds. mdpi.comthermofisher.com

HTS allows for the rapid testing of thousands to millions of compounds for their ability to interact with a specific biological target. nuvisan.com The inclusion of diverse chemical scaffolds, such as that of quinuclidine, increases the probability of finding novel hits. For example, a pyrimidine-quinuclidine scaffold was identified through in vitro screening of 20,000 compounds as a new class of inhibitors for a bacterial cell division protein. mdpi.com

Beyond initial hit identification, the quinuclidine structure serves as a versatile template for structure-activity relationship (SAR) studies. acs.org Medicinal chemists can systematically modify the substituents on the quinuclidine ring to optimize potency, selectivity, and pharmacokinetic properties. For instance, the synthesis and evaluation of a series of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives led to the discovery of novel muscarinic receptor antagonists. acs.org

The development of multi-target ligands is an emerging strategy in drug discovery, and the quinuclidine scaffold is well-suited for this approach. nih.gov By combining the quinuclidine moiety with other pharmacophores, researchers can design molecules that interact with multiple biological targets, which can be beneficial for treating complex diseases. nih.gov

Although specific examples of this compound in HTS or lead optimization were not found, its unique substitution pattern makes it a candidate for inclusion in screening libraries to explore new chemical space.

Contribution to Understanding Quaternary Ammonium (B1175870) Compound Pharmacology and Neurochemistry

Quaternary ammonium compounds (QACs) containing a quinuclidine core have significantly contributed to our understanding of pharmacology and neurochemistry, particularly in the context of the cholinergic system. The permanent positive charge on the quaternary nitrogen atom influences the compound's interaction with biological targets and its ability to cross cell membranes.

The study of quinuclidinium salts has been pivotal in characterizing muscarinic receptors. As competitive antagonists, compounds like 3-quinuclidinyl benzilate block the action of acetylcholine at these receptors, leading to a range of physiological effects. mmsl.cz This has been crucial in defining the roles of the parasympathetic nervous system in various organs. thewednesdayreport.com The long duration of action of some of these compounds has also provided insights into receptor turnover and downstream signaling pathways. mmsl.cz

Furthermore, research into quinuclidine derivatives has shed light on the neurochemical basis of certain neurological and psychiatric conditions. For example, the hallucinogenic properties of BZ are thought to be mediated not only through muscarinic receptor blockade but also potentially through interactions with serotonin (B10506) receptors. nih.gov The study of such compounds helps to unravel the complex interplay between different neurotransmitter systems in the brain. chromatographyonline.commdpi.com

More recent research has expanded the known pharmacology of quinuclidine derivatives beyond the cholinergic system. For example, certain quinuclidinium salts have been shown to possess antimicrobial and antioxidant properties. researchgate.net These findings open up new avenues for the development of novel therapeutic agents based on this versatile scaffold.

Development of Analytical Methods for Detection and Quantification in Research Settings

The detection and quantification of quaternary ammonium compounds, including those with a quinuclidine core, are essential for pharmacological research, environmental monitoring, and quality control. Various analytical techniques have been developed and refined for this purpose.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of QACs. rsc.org Due to the lack of a strong chromophore in many of these compounds, detection can be challenging. However, the use of universal detectors like conductivity detectors or evaporative light scattering detectors (ELSD) can overcome this limitation. acs.org An HPLC method coupled with a conductivity detector has been successfully used for the determination of trace levels of QACs in river water. acs.org

For enhanced sensitivity and selectivity, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the methods of choice. nih.govnih.gov These techniques allow for the simultaneous determination of multiple QACs at very low concentrations (ng/L level) in complex matrices like seawater, foodstuffs, and biological fluids. rsc.orgnih.govnih.gov The development of solid-phase extraction (SPE) procedures is often necessary to pre-concentrate the analytes and remove interfering substances from the sample matrix. nih.gov

Gas chromatography (GC) can also be employed for the analysis of certain volatile derivatives of quinuclidine. nih.govyoutube.com However, for non-volatile quaternary salts, derivatization is often required to make them amenable to GC analysis.

While specific analytical methods for this compound were not detailed in the searched literature, the established methods for other QACs, particularly LC-MS/MS, would be directly applicable for its detection and quantification in various research settings. The choice of the specific chromatographic conditions and mass spectrometric parameters would need to be optimized for this particular analyte.

Table 2: Analytical Techniques for Quaternary Ammonium Compounds

| Analytical Technique | Detector | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Conductivity | Determination of trace levels of QACs in river water. | acs.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Simultaneous determination of multiple QACs in seawater, foodstuffs, and human serum/urine. | rsc.orgnih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Analysis of volatile alkaloids. | nih.gov |

| High-Performance Thin-Layer Chromatography (HPTLC) | Densitometer | Rapid quantification of anthraquinones. | chemrevlett.com |

Future Research Directions and Emerging Paradigms for 1,2,2,6,6 Pentamethylquinicludinium Iodide Research

Exploration of Novel Synthetic Pathways and Catalytic Approaches

Future research into the synthesis of 1,2,2,6,6-pentamethylquinuclidinium iodide is poised to move beyond traditional quaternization methods. The classical Menshutkin reaction, involving the reaction of a tertiary amine with an alkyl halide, serves as a foundational method for synthesizing quaternary ammonium (B1175870) salts. nih.gov For instance, various N-alkyl monoquaternary derivatives of quinuclidine (B89598) have been prepared by reacting 3-substituted quinuclidines with appropriate alkyl bromides. nih.gov

Exploration into more sustainable and efficient synthetic routes is a key future direction. This could involve microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, a technique that has been successfully applied to the synthesis of other quaternary ammonium salts. nih.gov Furthermore, the development of catalytic methods for the methylation of the quinuclidine nitrogen, potentially using greener methylating agents than methyl iodide, represents a significant area for innovation.

Another avenue for exploration is the use of quinuclidine derivatives as structure-directing agents (SDAs) in the synthesis of novel materials like zeolites. rsc.org Research in this area for 1,2,2,6,6-pentamethylquinuclidinium iodide could lead to the formation of new microporous materials with unique catalytic or separation properties. The synthesis of n-alkylquinuclidinium ions has been shown to direct the formation of various zeolite structures. rsc.org

| Synthetic Approach | Potential Advantages | Related Research |

| Microwave-Assisted Organic Synthesis (MAOS) | Faster reaction times, higher yields, improved energy efficiency. | Synthesis of various quaternary ammonium salts. nih.gov |

| Catalytic Methylation | Use of less hazardous reagents, potential for asymmetric synthesis. | General advancements in catalytic C-N bond formation. |

| Flow Chemistry | Improved safety for exothermic reactions, scalability, and process control. | Increasingly adopted for the synthesis of fine chemicals. |

| Use as a Structure-Directing Agent | Creation of novel zeolites and other porous materials. | Synthesis of boron-containing zeolites using n-alkylquinuclidinium ions. rsc.org |

Advanced Computational Prediction of Molecular Behavior and Interaction Profiles

Computational chemistry offers a powerful toolkit to predict and understand the molecular behavior of 1,2,2,6,6-pentamethylquinuclidinium iodide at an unprecedented level of detail. Future research will likely leverage a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to build a comprehensive picture of its properties.

Advanced computational studies could focus on:

Conformational Analysis: While the quinuclidine cage is rigid, the orientation of the methyl groups and the interaction with the iodide counter-ion can be explored. Ab initio molecular dynamics have been used to perform conformational analysis of other quinuclidinium compounds. nih.gov

Solvation and Ion Pairing: Understanding how the cation and anion interact in different solvents is crucial for predicting its reactivity and transport properties. Computational models can elucidate the thermodynamics and kinetics of ion pair formation and dissociation.

Interaction with Biomolecules: Given that many quaternary ammonium compounds exhibit biological activity, computational docking and molecular dynamics simulations could predict the binding of 1,2,2,6,6-pentamethylquinuclidinium iodide to biological targets such as enzymes or ion channels. rsc.orgresearchgate.net Computational studies have been instrumental in understanding the interaction of other metallodrugs with biomolecular targets. mdpi.com

Development of Force Fields: The creation of accurate and transferable force fields for this specific ion would enable large-scale simulations of its behavior in complex environments, such as in polymer matrices or at interfaces. rsc.org

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Accurate prediction of reaction mechanisms and spectral data. |

| Molecular Dynamics (MD) | Solvation, ion pairing, interactions with membranes and polymers. | Understanding of dynamic processes and macroscopic properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme inhibition, binding to active sites. | Detailed view of interactions within a biological environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. | Rational design of new derivatives with enhanced properties. nih.gov |

Development of Sophisticated In Vitro Assay Systems for Mechanistic Elucidation

To understand the potential applications of 1,2,2,6,6-pentamethylquinuclidinium iodide, the development of sophisticated in vitro assay systems is paramount. These assays can provide crucial information about its mechanism of action at a molecular and cellular level.

Future research should focus on developing and adapting assays to investigate:

Membrane Permeability and Disruption: Given the cationic nature of the compound, its interaction with cell membranes is of significant interest. Assays utilizing model lipid bilayers, such as tethered bilayer lipid membranes (tBLMs), can quantify membrane permeability and disruption. mdpi.com The interaction of quaternary ammonium compounds with bacterial membranes is a key aspect of their antimicrobial activity. rsc.org

Enzyme Inhibition: Screening against a panel of enzymes could reveal specific biological targets. For example, assays for cholinesterases or other enzymes have been used to profile other quinuclidine derivatives. nih.gov

Ion Channel Modulation: The structural similarity of the quinuclidinium core to some neurotransmitters suggests that it could interact with ion channels. Patch-clamp electrophysiology and fluorescence-based ion flux assays could be employed to study these potential interactions.